molecular formula C7H14O2 B3021624 1-Methylcyclohexane-1,4-diol CAS No. 124899-25-8

1-Methylcyclohexane-1,4-diol

Cat. No.: B3021624
CAS No.: 124899-25-8
M. Wt: 130.18 g/mol
InChI Key: YXZQSMBYXJWRSP-UHFFFAOYSA-N
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Description

1-Methylcyclohexane-1,4-diol is an organic compound with the molecular formula C7H14O2. It is a cyclohexane derivative featuring a methyl group and two hydroxyl groups positioned at the 1 and 4 locations on the cyclohexane ring. This compound is known for its unique chemical properties and versatility, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,4-diol can be synthesized through multiple-step organic reactions. One common method involves the hydroxylation of 1-methylcyclohexene using oxidizing agents such as osmium tetroxide or potassium permanganate. The reaction typically proceeds under mild conditions to ensure the selective formation of the diol .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 1-methyl-4-cyclohexene-1,4-dione. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclohexane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylcyclohexane-1,4-diol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in stereochemical studies.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving diols and in the development of biochemical assays.

    Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific metabolic pathways.

    Industry: Employed in the production of polymers, resins, and as a stabilizer in certain chemical formulations

Mechanism of Action

The mechanism by which 1-methylcyclohexane-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of oxygen atoms from the oxidizing agent. This process involves the formation of intermediate species and transition states that facilitate the overall reaction .

Comparison with Similar Compounds

Uniqueness: 1-Methylcyclohexane-1,4-diol is unique due to the presence of both a methyl group and two hydroxyl groups on the cyclohexane ring. This combination imparts specific reactivity patterns and makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

IUPAC Name

1-methylcyclohexane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZQSMBYXJWRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347218
Record name cis-1-Methyl-1,4-cyclohexanediol
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89794-52-5, 124899-25-8, 124899-26-9
Record name 1-Methyl-1,4-cyclohexanediol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,4-cyclohexanediol, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,4-cyclohexanediol, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1-Methyl-1,4-cyclohexanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclohexane-1,4-diol
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Record name 1-METHYL-1,4-CYCLOHEXANEDIOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 4-hydroxy-4-methylcyclohexanone (1 equiv) in methanol (0.5 M) was added sodium borohydride (2 equiv).The resulting mixture was stirred at room temperature overnight. After the reaction was complete, the resulting mixture was quenched with water and extracted with ethyl acetate. The organic layers were combined, washed with brine (20 mL), dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel flash column chromatography (0-10% DCM in methanol) to afford the title compound as a white solid (87% yield, cis/trans mixture). 1H NMR (300 MHz, DMSO-d6) δ ppm 4.34-4.32 (d, J=4.5 Hz, 1H), 4.29-4.27 (d, J=3.6 Hz, 0.45H), 4.12-4.06 (m, 0.47H), 4.00 (s, 0.39H), 3.97 (s, 1H), 3.82 (s, 0.48H), 3.55-3.50 (m, 0.47H), 3.20-3.17 (d, J=7.5 Hz, 1H), 1.76-1.62 (m, 1H), 1.60-1.40 (m, 8H), 1.35-1.20 (m, 4H), 1.07 (s, 1.5H), 1.05 (s, 3H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.